(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a carbamothioyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The reaction begins with the preparation of an intermediate compound, such as a substituted benzaldehyde.
Condensation reaction: The intermediate undergoes a condensation reaction with a suitable amine to form a Schiff base.
Thioamide formation: The Schiff base is then treated with a thiol reagent to introduce the carbamothioyl group.
Final coupling: The final step involves coupling the intermediate with a nitrophenyl derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these targets, leading to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2-hydroxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
- (2E)-N-[(2-chlorophenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide
Uniqueness
(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-15-8-3-2-7-14(15)18-17(25)19-16(21)10-9-12-5-4-6-13(11-12)20(22)23/h2-11H,1H3,(H2,18,19,21,25)/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUXTGFUTHODHI-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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